2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative characterized by a 3,4,5-trimethoxyphenyl substituent at position 4 and a 2-methoxyethyl group at position 4. These structural features are critical for its physicochemical and biological properties. Pyrano[3,2-c]pyridine scaffolds are widely studied for their diverse biological activities, including antiproliferative and antitubulin effects, as demonstrated in related compounds .
Properties
IUPAC Name |
2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-12-8-15-19(22(26)25(12)6-7-27-2)18(14(11-23)21(24)31-15)13-9-16(28-3)20(30-5)17(10-13)29-4/h8-10,18H,6-7,24H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCSTHGCGYZQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is present in the given compound, have been known to effectively inhibit several targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation.
Mode of Action
Compounds with the tmp group have shown notable anti-cancer effects by inhibiting the aforementioned targets. For instance, TMP-containing compounds can fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. For instance, inhibition of tubulin can disrupt the microtubule dynamics , essential for cell division, thereby exerting anti-cancer effects. Similarly, inhibition of Hsp90 can disrupt the protein folding process and degrade oncogenic proteins, leading to cell death.
Biological Activity
The compound 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 883487-51-2) has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.45 g/mol. The structure includes a pyrano[3,2-c]pyridine core with various substituents that may influence its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In a screening of drug libraries on multicellular spheroids, it was identified as a novel anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This effect is likely mediated through the modulation of NF-kB signaling pathways .
Antioxidant Activity
In vitro studies have demonstrated that this compound possesses antioxidant properties. It is capable of scavenging free radicals and reducing oxidative stress in cellular models, which is crucial for protecting cells from damage associated with various diseases .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : It alters the expression levels of various cytokines involved in inflammatory responses.
- Antioxidant Mechanism : By enhancing the activity of endogenous antioxidant enzymes, it mitigates oxidative damage.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure for the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery efforts targeting various diseases.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Studies demonstrate its potential to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
| Study | Findings |
|---|---|
| Demonstrated significant cytotoxicity against breast cancer cell lines. | |
| Showed inhibition of proliferation in colon cancer cells via specific signaling pathways. |
Neuropharmacology
The structural features of the compound suggest potential neuroprotective properties. It may influence neurotransmitter systems or provide protective effects against neurodegenerative diseases.
Case Studies
- Neuroprotective Effects : Investigations into its effects on neuronal cell survival have shown that it can protect against oxidative stress-induced damage.
| Study | Findings |
|---|---|
| Exhibited protective effects on neuronal cells under oxidative stress conditions. | |
| Suggested modulation of glutamate receptors as a mechanism for neuroprotection. |
Anti-inflammatory Applications
The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for developing anti-inflammatory drugs.
Case Studies
- Inflammation Modulation : Studies have reported its effectiveness in reducing inflammation markers in vitro and in vivo.
Comparison with Similar Compounds
Key Observations :
- The 3,4,5-trimethoxyphenyl group (shared by the target compound and Compound 20) is strongly associated with antitubulin and antiproliferative activity due to its resemblance to colchicine-site binders .
- The 2-methoxyethyl group in the target compound may improve metabolic stability compared to bulkier substituents like phenethyl (Compound 20) or pyridinylmethyl ().
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
- Methodology : Multi-component reactions (MCRs) under reflux conditions (ethanol, 10–20 hours) with ammonium acetate as a catalyst are commonly used for analogous pyrano-pyridine derivatives. Efficiency can be enhanced by optimizing solvent polarity, temperature, and stoichiometric ratios of precursors (e.g., aldehydes, cyanoacetates) .
- Key Parameters : Monitor reaction progress via TLC and isolate products via recrystallization (DMF/ethanol mixtures) to improve purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodology :
- X-ray crystallography resolves bond angles and dihedral angles (e.g., C3A–C4–C5 = 106.47°, O18–C14–C15 = 114.81°) to validate the fused pyrano-pyridine core .
- 1H NMR identifies substituent environments (e.g., methoxyethyl groups at δ 3.08–3.39 ppm, aromatic protons at δ 6.69–7.39 ppm) .
Advanced Research Questions
Q. How can reaction mechanisms for pyrano-pyridine cyclization be elucidated?
- Methodology : Use kinetic studies (e.g., variable-temperature NMR) to identify intermediates. For example, the Knoevenagel condensation followed by Michael addition and cyclization is proposed for analogous systems .
- Contradictions : Some studies suggest solvent-dependent pathways, where polar aprotic solvents favor 6-endo-trig cyclization over 5-exo routes .
Q. How can structural discrepancies in XRD data be resolved, particularly in fused-ring systems?
- Case Study : In pyrano-pyridines, deviations in bond lengths (e.g., C3–C8 = 1.46 Å vs. C3A–C4 = 1.52 Å) may arise from torsional strain or crystallographic packing effects .
- Resolution : Apply Hirshfeld surface analysis to distinguish intrinsic molecular distortions from external lattice forces .
Q. What methodological frameworks are used to design bioactivity assays for this compound?
- Approach :
- Anticancer assays : Use MTT or SRB protocols on cell lines (e.g., MCF-7, HepG2) to evaluate IC50 values.
- Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Q. How can computational modeling predict solvent effects on synthesis outcomes?
- Tools : COSMO-RS simulations in COMSOL Multiphysics® model solvation energies and transition-state stabilization. For example, ethanol’s high polarity accelerates proton transfer in cyclization steps .
- Validation : Compare simulated activation energies with experimental Arrhenius plots .
Q. What strategies mitigate data contradictions in XRD and NMR analyses?
- Example : Discrepancies in methoxy group orientations (axial vs. equatorial) may arise from dynamic disorder in crystals. Use low-temperature XRD (100 K) to reduce thermal motion artifacts .
- Cross-Validation : Pair XRD with solid-state NMR (ssNMR) to confirm substituent conformations .
Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?
- SAR Insights :
- Electron-withdrawing groups (e.g., -CN at C3) enhance electrophilic reactivity, improving anticancer activity .
- Methoxy groups on the phenyl ring (C4) increase lipophilicity, aiding membrane penetration .
- Experimental Design : Synthesize derivatives with halogen or nitro substituents and compare bioactivity profiles .
Critical Analysis of Contradictions
- Synthetic Routes : reports 10–20 hours for cyclization, while achieves 95% yield in 10 hours. This suggests substrate-specific kinetics requiring tailored optimization .
- Bioactivity : emphasizes antimicrobial potential, whereas focuses on anticancer applications. These divergences highlight the need for standardized assay protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
